5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one
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Overview
Description
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. These compounds are known for their diverse biological activities and are commonly found in pharmaceuticals, natural products, and synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one can be achieved through several methods:
Direct incorporation of the carbonyl group into 1,2-diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of olefins: This approach uses olefins as starting materials, which undergo diamination to form the desired imidazolidinone structure.
Intramolecular hydroamination of linear urea derivatives: Linear urea derivatives can be cyclized through intramolecular hydroamination to yield imidazolidinones.
Aziridine ring expansion: Chiral aziridines can be expanded using isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes, such as catalytic processes that ensure high yields and purity. These methods often employ metal catalysis or organocatalysis to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted imidazolidinones, which can be further utilized in various synthetic applications .
Scientific Research Applications
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one has a wide range of scientific research applications
Properties
CAS No. |
88235-82-9 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-10(11-8-6-5-7-9-11)17-12(15)14(2,3)16(4)13(17)18/h5-10,15H,1-4H3 |
InChI Key |
KJYMKMRXNKHPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=N)C(N(C2=O)C)(C)C |
Origin of Product |
United States |
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